(1R,2R)-2-Fluoro-2-phenylcyclopropanamine
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Overview
Description
(1R,2R)-2-Fluoro-2-phenylcyclopropan-1-amine is a chiral cyclopropane derivative that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a phenyl group, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of chiral catalysts. The reaction conditions often include the use of rhodium or copper-based catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
Compared to similar compounds, (1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
810659-17-7 |
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Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m1/s1 |
InChI Key |
UJTQURLMCYMANH-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Origin of Product |
United States |
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